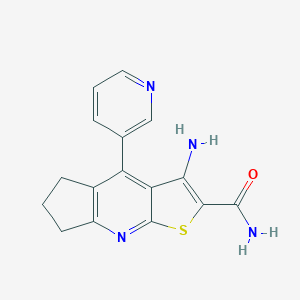
3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide is a complex organic compound that exhibits a variety of biological activities. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Characteristics
The compound features a bicyclic structure with both thia and aza moieties, which may contribute to its biological properties. The presence of the amino group and the pyridine ring enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Many derivatives of pyridine and thiazole have shown antimicrobial effects against various pathogens.
- Anticancer Activity : Compounds containing thiazole and pyridine rings have been investigated for their potential in cancer treatment due to their ability to inhibit cell proliferation.
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiazole and pyridine derivatives. The results indicated that compounds similar to 3-amino-4-pyridin-3-yl derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anticancer Potential
In vitro studies have shown that the compound can induce apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. This suggests that 3-amino-4-pyridin-3-yl derivatives could be explored further as anticancer agents.
Case Study 3: Neuroprotective Effects
Research has highlighted the neuroprotective effects of similar compounds in models of oxidative stress. These compounds demonstrated the ability to scavenge free radicals and reduce neuronal cell death, indicating their potential utility in treating neurodegenerative diseases such as Alzheimer's.
Mechanistic Insights
The biological activities of 3-amino-4-pyridin-3-yl derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : The presence of the pyridine ring allows for interaction with neurotransmitter receptors, potentially modulating neural signaling pathways.
特性
分子式 |
C16H14N4OS |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
6-amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C16H14N4OS/c17-13-12-11(8-3-2-6-19-7-8)9-4-1-5-10(9)20-16(12)22-14(13)15(18)21/h2-3,6-7H,1,4-5,17H2,(H2,18,21) |
InChIキー |
MJKBTJVPGNRKMX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N |
正規SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















